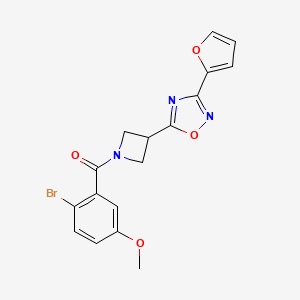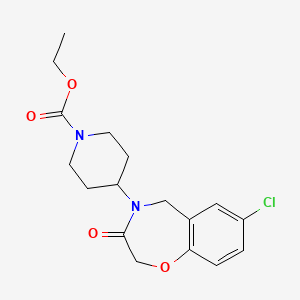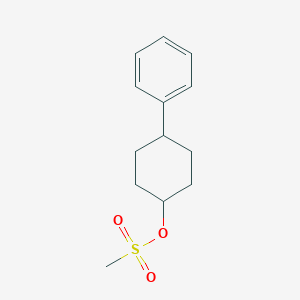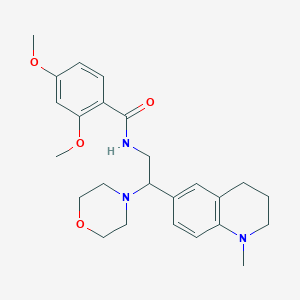![molecular formula C15H18BrF3N2O B2917244 2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide CAS No. 2320214-02-4](/img/structure/B2917244.png)
2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is also known as TFB-TBOA and is a potent blocker of glutamate transporters.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide involves the inhibition of glutamate transporters. This compound binds to the transporters and prevents them from removing excess glutamate from the synaptic cleft. This leads to an increase in the concentration of glutamate in the synaptic cleft, which enhances neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide have been extensively studied. This compound has been shown to enhance synaptic transmission and improve learning and memory in animal models. It has also been shown to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide is its potency as a glutamate transporter blocker. This compound is highly effective at increasing the concentration of glutamate in the synaptic cleft, making it a valuable tool for studying the role of glutamate in neurotransmission and brain function. However, one limitation of this compound is its potential toxicity. High doses of 2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide can cause neuronal damage and cell death, making it important to use this compound with caution in lab experiments.
Future Directions
There are several future directions for research on 2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide. One area of interest is the development of more selective glutamate transporter blockers, which could have fewer side effects and be more useful for studying specific aspects of glutamate neurotransmission. Another direction for research is the investigation of the potential therapeutic applications of 2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide, particularly in the treatment of neurological disorders such as stroke and traumatic brain injury. Finally, research could focus on the development of new methods for delivering 2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide to the brain, such as the use of nanoparticles or other targeted drug delivery systems.
Synthesis Methods
The synthesis of 2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide involves several steps. The first step is the reaction between 4-piperidone and 2,2,2-trifluoroethylamine to form 1-(2,2,2-trifluoroethyl)piperidin-4-ol. This intermediate is then reacted with 2-bromobenzoyl chloride to produce 2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide.
Scientific Research Applications
2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide has been extensively studied for its potential use in scientific research. This compound is a potent blocker of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. By blocking these transporters, 2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide can increase the concentration of glutamate in the synaptic cleft, leading to enhanced neurotransmission.
properties
IUPAC Name |
2-bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrF3N2O/c16-13-4-2-1-3-12(13)14(22)20-9-11-5-7-21(8-6-11)10-15(17,18)19/h1-4,11H,5-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZONYUOCKKDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2917161.png)

![N-[[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2917164.png)
![Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2917166.png)
![2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B2917167.png)








![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2917181.png)